4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-3-1-2-4-11(10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZIVIWIKTPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached via sulfonylation reactions using sulfonyl chlorides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be used to study the effects of trifluoromethyl and oxadiazole groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a promising scaffold for drug development.
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, polymers, and other specialty chemicals. Its unique properties may contribute to the performance and stability of these products.
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Thioether Linkers : The target compound’s benzenesulfonyl group likely enhances electronic effects and stability compared to thioether-linked analogs (e.g., compound 6a) .
- Trifluoromethyl Positioning: Dual trifluoromethyl groups may amplify bioactivity compared to mono-trifluoromethyl analogs (e.g., triazole derivatives in ).
- Piperidine Substitution : The absence of a methyl group on piperidine (vs. compound 6a) could reduce steric hindrance, improving target binding .
Biological Activity
The compound 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine is a novel chemical entity that combines the oxadiazole moiety with a piperidine structure, featuring trifluoromethyl and sulfonyl groups. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses.
Structural Overview
The compound's structure can be broken down as follows:
- Oxadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Trifluoromethyl Groups : Enhance lipophilicity and bioactivity through multipolar interactions with target proteins.
- Benzenesulfonyl Group : Often associated with improved solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit bacterial growth. In a comparative study of various derivatives, the minimum inhibitory concentration (MIC) values were determined against several bacterial strains. The results highlighted that compounds with similar structural features to our target compound exhibited MIC values ranging from 4.88 µg/mL to higher concentrations depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In one study, compounds structurally related to our target were evaluated against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results revealed that certain derivatives achieved IC50 values lower than those of Doxorubicin, a standard chemotherapy drug. For example:
These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups significantly enhances the anticancer activity of oxadiazole derivatives.
The mechanism through which these compounds exert their biological effects is multifaceted:
- Protein Interaction : Molecular docking studies indicated promising interactions with critical proteins such as enoyl reductase in Escherichia coli and human Son of sevenless homolog 1 (SOS1), suggesting a mechanism involving inhibition of these targets .
- Gene Expression Modulation : Treatment with certain derivatives led to down-regulation of genes associated with cancer progression (e.g., TP53, EGFR, BRCA1) in specific cancer cell lines .
Comparative Analysis
To better understand the unique properties of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine , a comparison was made with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Compound A | Structure A | Lacks trifluoromethyl group; different activity profile |
| Compound B | Structure B | Similar oxadiazole but different substituents; varied biological activity |
| Compound C | Structure C | Contains furan instead of phenyl; distinct interaction profiles |
This table illustrates the structural diversity among oxadiazole derivatives and their varying biological activities.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds similar to our target compound. For example:
- A study focused on synthesizing sulfonyl urea derivatives demonstrated enhanced antibacterial properties when trifluoromethyl groups were introduced .
- Another investigation into the antiviral activities of oxadiazoles found promising results against RNA viruses, indicating broad-spectrum potential for these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
